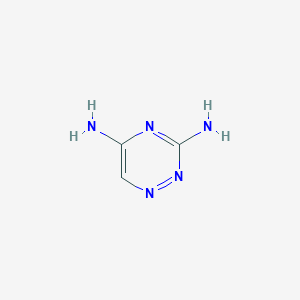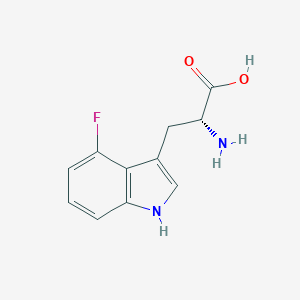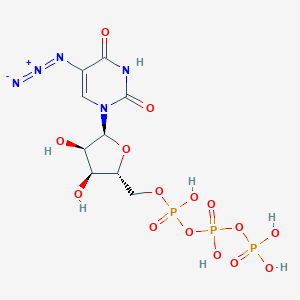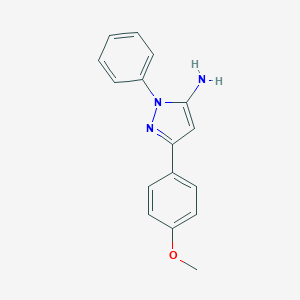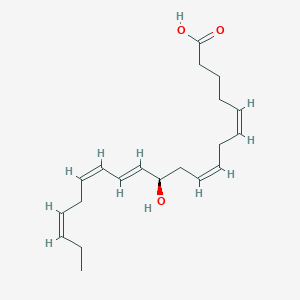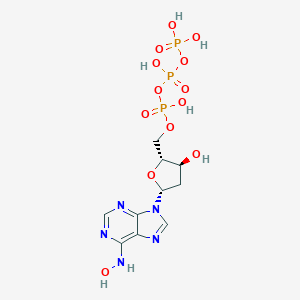
Dhaptp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dhaptp, also known as 2,6-dihydroxyanthraquinone-3-phosphate, is a compound that has recently gained attention in the scientific community for its potential applications in biochemical and physiological research.
作用机制
Dhaptp works by generating singlet oxygen upon excitation with light, which can induce oxidative damage to cells and tissues. This mechanism is utilized in PDT for cancer treatment, where Dhaptp is selectively taken up by cancer cells and activated by light to induce cell death. Additionally, Dhaptp has been shown to inhibit PTPs by binding to the active site of the enzyme and preventing its activity.
生化和生理效应
Dhaptp has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells through the generation of singlet oxygen. Additionally, Dhaptp has been shown to inhibit the activity of PTPs, which can affect various signaling pathways in cells. Finally, Dhaptp has been utilized as a fluorescent probe for the detection of ROS in cells and tissues.
实验室实验的优点和局限性
Dhaptp has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. Additionally, Dhaptp has shown promising results in various scientific research applications, including PDT and PTP inhibition. However, there are also limitations to using Dhaptp in lab experiments. It can be difficult to deliver Dhaptp to specific cells or tissues, and its mechanism of action can induce oxidative damage to healthy cells and tissues.
未来方向
There are several future directions for research on Dhaptp. One potential avenue is to investigate its potential as a therapeutic agent for cancer treatment. Additionally, further research could be conducted on its inhibition of PTPs and its effects on various signaling pathways in cells. Finally, there is potential for Dhaptp to be used in the detection and monitoring of ROS in various disease states.
合成方法
Dhaptp can be synthesized through a multi-step process that involves the reaction of anthraquinone-2,6-disulfonate with phosphorus oxychloride. The resulting compound is then hydrolyzed to yield Dhaptp. This synthesis method has been optimized for high yield and purity, making Dhaptp a viable option for research purposes.
科学研究应用
Dhaptp has shown promising results in various scientific research applications. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. Additionally, Dhaptp has been utilized as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. It has also been investigated for its potential as an inhibitor of protein tyrosine phosphatases (PTPs), which are involved in various signaling pathways in cells.
属性
CAS 编号 |
101212-53-7 |
|---|---|
产品名称 |
Dhaptp |
分子式 |
C10H16N5O13P3 |
分子量 |
507.18 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-3-hydroxy-5-[6-(hydroxyamino)purin-9-yl]oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c16-5-1-7(15-4-13-8-9(14-17)11-3-12-10(8)15)26-6(5)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-7,16-17H,1-2H2,(H,21,22)(H,23,24)(H,11,12,14)(H2,18,19,20)/t5-,6+,7+/m0/s1 |
InChI 键 |
ZARICQQUEGTEEV-RRKCRQDMSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
同义词 |
6-N-hydroxylaminopurine deoxynucleoside triphosphate dHAPTP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



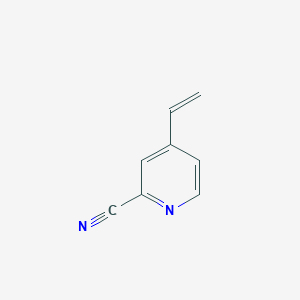
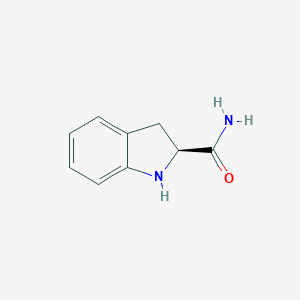
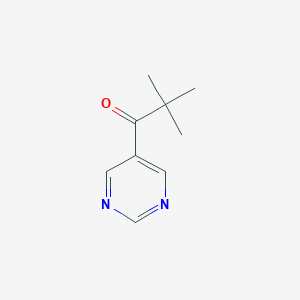
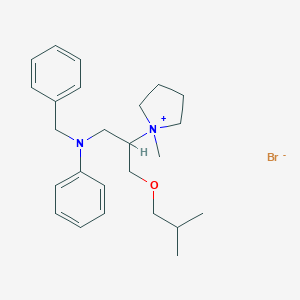
![8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12087.png)
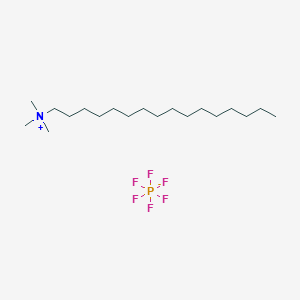
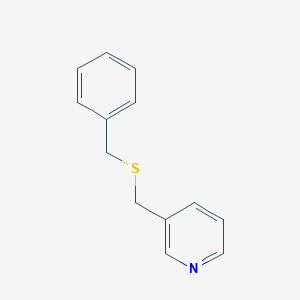
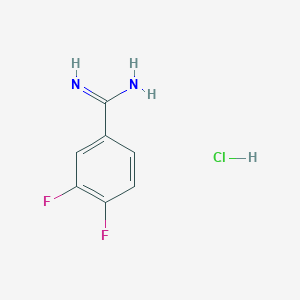
![[2,2':6',2''-Terpyridine]-4'-carbaldehyde](/img/structure/B12096.png)
